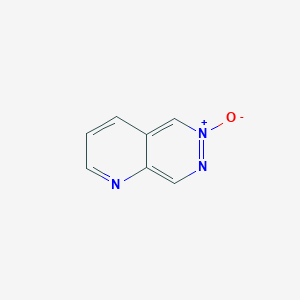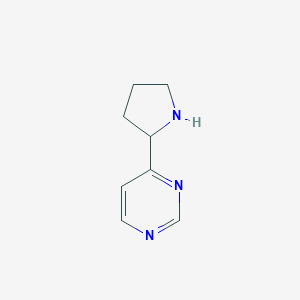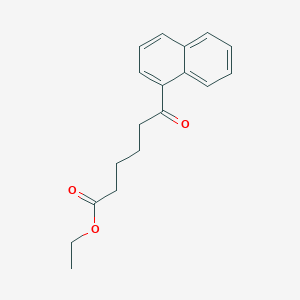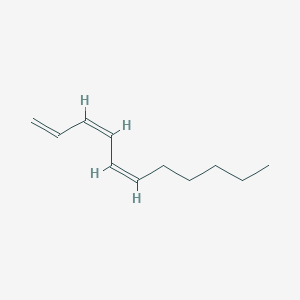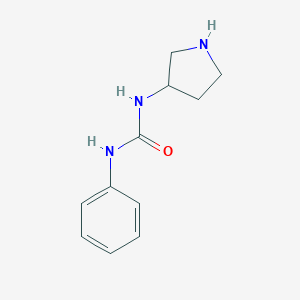
1-Phenyl-3-(3-pyrrolidinyl)urea
Overview
Description
"1-Phenyl-3-(3-pyrrolidinyl)urea" is a chemical compound belonging to the urea derivatives. Urea derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design. The synthesis and investigation of urea derivatives, including their molecular structure, chemical reactions, and physical and chemical properties, are crucial for exploring their potential applications.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate or carbonyl chloride to form urea functionalities. Specific methodologies may vary based on the substituents around the urea group. For example, the synthesis of similar compounds has been achieved through various methods, including direct carbonylation reactions and multi-step synthesis processes involving intermediates (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety (-NH-CO-NH-) linked to various functional groups that influence the compound's properties and reactivity. Structural analyses, including X-ray crystallography and NMR spectroscopy, provide insights into the arrangement of atoms, the geometry of the molecule, and intramolecular interactions, such as hydrogen bonding, which are crucial for the compound's biological activity and chemical behavior.
Chemical Reactions and Properties
Urea derivatives undergo a range of chemical reactions, including nitrosation, which involves the conversion of urea compounds to their nitroso derivatives under specific conditions. These reactions and the resulting products have been studied for their chemical and biological activities, indicating the versatility of urea derivatives in chemical synthesis and potential therapeutic applications (Miyahara, 1986).
Scientific Research Applications
Synthesis and Antiangiogenesis Evaluation
1-Phenyl-3-(3-pyrrolidinyl)urea derivatives have been explored for their potential as VEGFR-2 tyrosine kinase inhibitors, showing promise in antiangiogenesis evaluation. The compounds displayed significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation at low concentrations, indicating an antiangiogenic effect. This was supported by increased apoptosis and inhibited phosphorylation of VEGFR-2, pointing towards their application in cancer treatment through the inhibition of angiogenesis (Machado et al., 2015).
Antiproliferative Activity Against Cancer Cell Lines
A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, particularly 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, demonstrated potent inhibitory activity, with IC50 values comparable to the control sorafenib. This suggests their potential as new anticancer agents and possible BRAF inhibitors for further research (Jian Feng et al., 2020).
Novel CCR3 Antagonists
Pyrrolidinyl phenylurea derivatives have been identified as potent and orally active CCR3 antagonists. These compounds, derived from optimization of a lead compound, show significant potency in inhibiting CCR3, suggesting their potential application in treating diseases mediated by this receptor (Aiko Nitta et al., 2012).
Asymmetric Michael Addition Catalysts
Phenylpyrrolidine-based urea catalysts have been developed for the asymmetric Michael addition of thiols to β-nitrostyrenes. These catalysts have shown potent catalytic activity, offering high yields and enantiomeric excesses, which could be beneficial for synthesizing enantioselective compounds (S. Kawazoe et al., 2015).
Anticonvulsant Agents
N-phenyl-N'-pyridinylureas have been examined for their anticonvulsant activity. Through structure/activity investigations, compounds within this series, particularly N-(2,6-disubstituted-phenyl)-N'-(4-pyridinyl)ureas, have shown promising anticonvulsant profiles. This research highlights their potential therapeutic use in treating generalized tonic-clonic and partial seizures (M. R. Pavia et al., 1990).
properties
IUPAC Name |
1-phenyl-3-pyrrolidin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEMXUIOODAQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941968 | |
| Record name | N'-Phenyl-N-pyrrolidin-3-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(3-pyrrolidinyl)urea | |
CAS RN |
19996-87-3 | |
| Record name | Urea, 1-phenyl-3-(3-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019996873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Phenyl-N-pyrrolidin-3-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



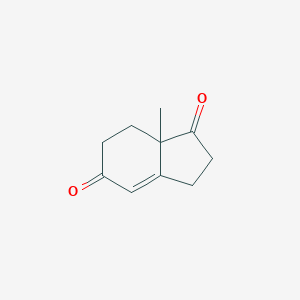
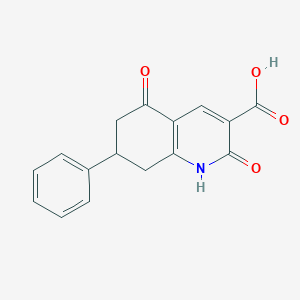
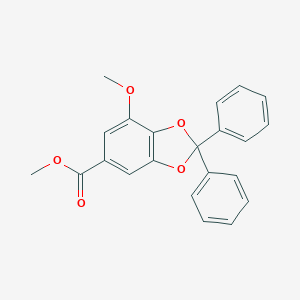
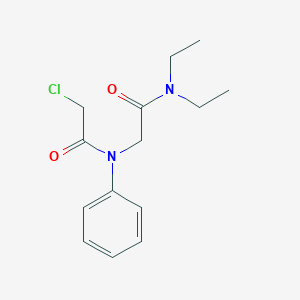
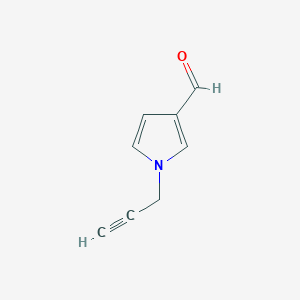
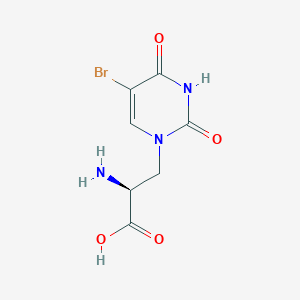
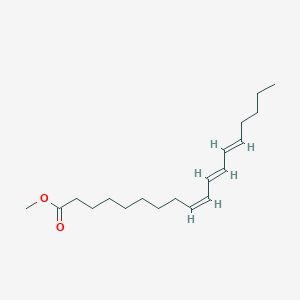
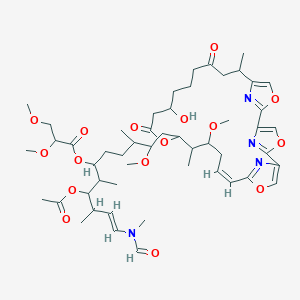
![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)
![2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride](/img/structure/B9264.png)
